ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate
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Overview
Description
Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate is a chemical compound with the molecular formula C16H14Cl2N2O3 and a molecular weight of 353.208 g/mol It is a derivative of benzoic acid and contains both an ethyl ester and a dichloroaniline moiety
Preparation Methods
The synthesis of ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate typically involves the reaction of 3,4-dichloroaniline with ethyl 2-aminobenzoate in the presence of a coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran (THF) under an inert atmosphere . The product is then purified by recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloro groups, where nucleophiles like amines or thiols replace the chlorine atoms, forming new derivatives.
Scientific Research Applications
Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, protein binding, and cellular uptake due to its structural similarity to biologically active molecules.
Medicine: Research into its potential as a pharmaceutical agent is ongoing, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism of action of ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}benzoate can be compared with other similar compounds, such as:
Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(4-fluorophenyl)-3-thiophenecarboxylate: This compound has a similar structure but includes a thiophene ring and a fluorophenyl group, which may confer different chemical and biological properties.
Ethyl 2-{[(3,4-dichloroanilino)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which allows for a wide range of chemical modifications and applications in various fields of research.
Properties
IUPAC Name |
ethyl 2-[(3,4-dichlorophenyl)carbamoylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-2-23-15(21)11-5-3-4-6-14(11)20-16(22)19-10-7-8-12(17)13(18)9-10/h3-9H,2H2,1H3,(H2,19,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCDSEIGLTYTHCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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